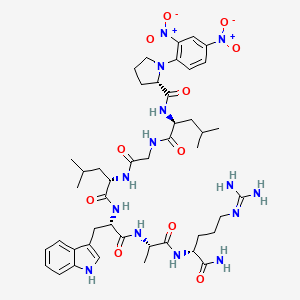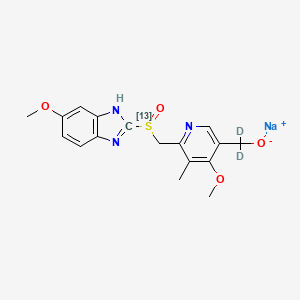
Pdk4-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pdk4-IN-2 is a small molecule inhibitor specifically targeting pyruvate dehydrogenase kinase 4 (PDK4). Pyruvate dehydrogenase kinase 4 is an enzyme that plays a crucial role in the regulation of glucose metabolism by inhibiting the pyruvate dehydrogenase complex. This inhibition leads to a decrease in the conversion of pyruvate to acetyl coenzyme A, thereby reducing the entry of pyruvate into the tricarboxylic acid cycle and promoting glycolysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pdk4-IN-2 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, often using reagents such as halides, amines, and alcohols.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and reduce production costs. Key considerations include:
Reaction Temperature and Pressure: Optimizing these parameters to ensure maximum yield and purity.
Catalysts and Reagents: Using cost-effective and readily available catalysts and reagents.
Purification Techniques: Employing large-scale purification methods such as high-performance liquid chromatography (HPLC) and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Pdk4-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halides, amines, and alcohols are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being modified. For example:
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced derivatives with different functional groups.
Substitution: Substituted derivatives with new functional groups.
Applications De Recherche Scientifique
Pdk4-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of pyruvate dehydrogenase kinase 4 in metabolic pathways.
Biology: Employed in cellular and molecular biology research to investigate the regulation of glucose metabolism.
Medicine: Explored as a potential therapeutic agent for metabolic diseases such as diabetes and cancer.
Industry: Utilized in the development of new drugs targeting metabolic pathways.
Mécanisme D'action
Pdk4-IN-2 exerts its effects by specifically inhibiting pyruvate dehydrogenase kinase 4. This inhibition prevents the phosphorylation of the pyruvate dehydrogenase complex, thereby maintaining its active form. As a result, the conversion of pyruvate to acetyl coenzyme A is promoted, enhancing the entry of pyruvate into the tricarboxylic acid cycle and reducing glycolysis. The molecular targets and pathways involved include:
Pyruvate Dehydrogenase Complex: The primary target of this compound.
Glycolysis and Tricarboxylic Acid Cycle: Pathways affected by the inhibition of pyruvate dehydrogenase kinase 4.
Comparaison Avec Des Composés Similaires
Pdk4-IN-2 is unique compared to other pyruvate dehydrogenase kinase inhibitors due to its specificity for pyruvate dehydrogenase kinase 4. Similar compounds include:
Pyruvate Dehydrogenase Kinase 1 Inhibitors: Target pyruvate dehydrogenase kinase 1 with different specificity and effects.
Pyruvate Dehydrogenase Kinase 2 Inhibitors: Target pyruvate dehydrogenase kinase 2, affecting different metabolic pathways.
Pyruvate Dehydrogenase Kinase 3 Inhibitors: Target pyruvate dehydrogenase kinase 3, with distinct biological effects.
This compound stands out due to its targeted inhibition of pyruvate dehydrogenase kinase 4, making it a valuable tool in research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C13H10O5 |
|---|---|
Poids moléculaire |
246.21 g/mol |
Nom IUPAC |
methyl 4-hydroxy-7-methyl-5,8-dioxonaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H10O5/c1-6-3-9(14)11-8(12(6)16)4-7(5-10(11)15)13(17)18-2/h3-5,15H,1-2H3 |
Clé InChI |
LYFCHMYCNHQFNJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=C(C1=O)C=C(C=C2O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)pyridin-2-yl]amino]pyridin-4-yl]methanone](/img/structure/B12368051.png)

![tripotassium;(2Z)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12368062.png)




![(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid](/img/structure/B12368099.png)

![7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione](/img/structure/B12368102.png)


![[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12368117.png)
